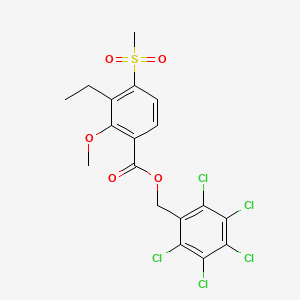

(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate involves multiple steps. One common method includes the reaction of 2,3,4,5,6-pentachlorobenzyl chloride with 3-ethyl-2-methoxy-4-(methylsulfonyl)benzoic acid in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pentachlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Intermediate

- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.

Reactivity and Transformations

- The compound can undergo several chemical reactions:

- Oxidation : The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

- Reduction : The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution : The pentachlorobenzyl group is susceptible to nucleophilic substitution reactions.

| Reaction Type | Example Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carbonyl compound |

| Reduction | Lithium aluminum hydride | Alcohol |

| Substitution | Sodium methoxide in methanol | Substituted benzyl derivatives |

Biological Applications

Environmental Impact Studies

- Research has focused on the potential effects of (2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate on microbial degradation and its environmental persistence. Studies indicate that the compound may affect microbial communities in contaminated environments.

Toxicological Assessments

- Investigations into the toxicological profile of this compound have revealed potential impacts on aquatic organisms. It is essential for evaluating the ecological risks associated with its use and presence in the environment.

Industrial Applications

Material Development

- In industry, this compound is utilized in developing new materials and chemical processes. Its properties make it suitable for applications requiring high thermal stability and resistance to degradation.

Chemical Processes

- The compound's reactivity allows it to be employed in various chemical processes aimed at producing specialty chemicals or polymers with specific functionalities.

Case Studies

-

Microbial Degradation Study

- A study conducted on the degradation of this compound in soil samples indicated that certain bacterial strains could effectively break down the compound. This finding highlights its potential for bioremediation applications.

-

Toxicity Evaluation

- Research assessing the toxicity of this compound on fish species demonstrated adverse effects at elevated concentrations. These results are critical for regulatory assessments and environmental safety evaluations.

Wirkmechanismus

The mechanism of action of (2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-methoxy-5-aminosulfonyl benzoate: Shares similar structural features and is used in related synthetic applications.

Chlorimuron-ethyl: Structurally similar and studied for its microbial degradation.

β-Amino-α-sulfinyl Esters: Shares reaction pathways and chemical properties.

Uniqueness

(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate is unique due to its combination of a pentachlorobenzyl group and a methoxy-methylsulfonyl benzoate moiety.

Biologische Aktivität

The compound (2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-4-methanesulfonyl-2-methoxybenzoate is a synthetic organic compound with potential biological activity. This article reviews its biological properties, including antibacterial and anticancer activities, as well as its environmental impact and toxicological profile.

Chemical Structure and Properties

The compound consists of a pentachlorophenyl moiety linked to a methanesulfonyl group and an ethyl-substituted methoxybenzoate. Its molecular formula is C19H15Cl5O4S.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of related compounds and derivatives. For instance, derivatives of pentachlorophenol (PCP) have shown significant antibacterial effects against various strains of bacteria. The minimal inhibitory concentration (MIC) values for these compounds can range from 0.12 to 0.98 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Pentachlorophenol Derivative | 0.12 | S. flexneri |

| Pentachlorophenol Derivative | 0.49 | A. clavatus |

| Pentachlorophenol Derivative | 0.12 | C. albicans |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines such as HeLa and A549. The IC50 values for these compounds are reported to be around 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells .

Toxicological Profile

Pentachlorophenol is known for its toxic effects on human health and the environment. Studies have demonstrated that exposure to PCP can lead to developmental delays in zebrafish embryos, indicating potential teratogenic effects . The compound has been shown to disrupt energy metabolism by inhibiting oxidative phosphorylation (OXPHOS), leading to a Warburg-like effect in developing embryos .

Case Studies

- Zebrafish Model : A study exposed zebrafish embryos to varying concentrations of PCP, observing developmental delays and altered gene expression related to energy metabolism .

- Antimicrobial Efficacy : A series of methanolic extracts from plants containing related structures were tested against antibiotic-resistant strains of bacteria, showing promising results in inhibiting growth at low concentrations .

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl)methyl 3-ethyl-2-methoxy-4-methylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl5O5S/c1-4-8-11(29(3,25)26)6-5-9(17(8)27-2)18(24)28-7-10-12(19)14(21)16(23)15(22)13(10)20/h5-6H,4,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEKEBLTUJXCQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1OC)C(=O)OCC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.